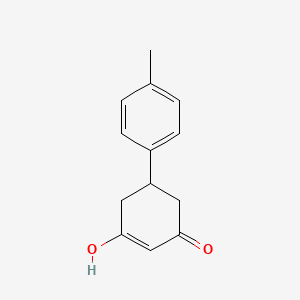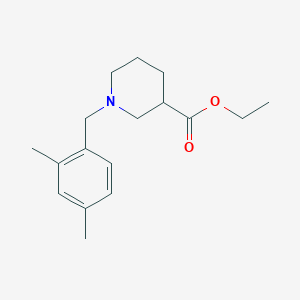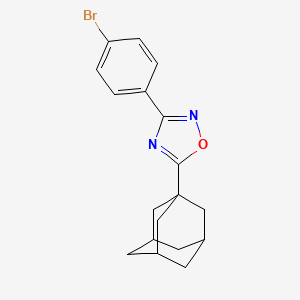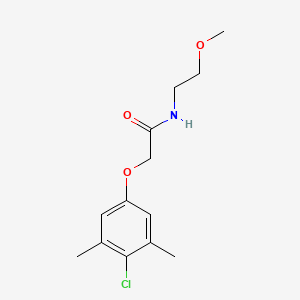![molecular formula C13H17Cl2NO B4960353 N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine](/img/structure/B4960353.png)
N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine, commonly known as DCPIB, is a potent and selective inhibitor of volume-regulated anion channels (VRACs). VRACs are a type of ion channel that are activated by cell swelling and play a crucial role in the regulation of cell volume and homeostasis. DCPIB has been extensively studied for its ability to modulate VRAC activity and has shown potential as a therapeutic target for a variety of diseases.
作用机制
DCPIB inhibits VRAC activity by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to cell swelling, thereby reducing the flow of anions across the cell membrane. This reduction in anion flow can have a variety of effects on cell function, including changes in cell volume, membrane potential, and ion homeostasis.
Biochemical and Physiological Effects:
DCPIB has been shown to have a variety of biochemical and physiological effects on cells. These effects include changes in cell volume, membrane potential, and ion homeostasis. DCPIB has also been shown to modulate the activity of other ion channels, including calcium channels and potassium channels. These effects can have a variety of downstream effects on cell function, including changes in cell proliferation, apoptosis, and metabolism.
实验室实验的优点和局限性
DCPIB has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine, which allows for precise modulation of channel activity. Another advantage is its stability and solubility in aqueous solutions, which allows for easy administration to cells and tissues. However, one limitation is its potential off-target effects on other ion channels, which can complicate interpretation of experimental results.
未来方向
There are several future directions for research on DCPIB. One direction is the development of more potent and selective VRAC inhibitors, which could have potential therapeutic applications for a variety of diseases. Another direction is the investigation of the role of N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine in physiological processes such as cell proliferation and apoptosis. Additionally, the potential off-target effects of DCPIB on other ion channels should be further explored to better understand its mechanism of action and potential therapeutic applications.
合成方法
DCPIB can be synthesized using a variety of methods, including the reaction of 3,4-dichlorophenol with butylbromide, followed by the reaction with propenylamine. Other methods include the reaction of 3,4-dichlorophenol with 4-chlorobutyryl chloride, followed by the reaction with propenylamine. These methods have been optimized to produce high yields of DCPIB with high purity.
科学研究应用
DCPIB has been extensively studied for its ability to modulate VRAC activity. N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine are involved in a variety of physiological processes, including cell volume regulation, cell proliferation, and cell death. DCPIB has been shown to inhibit N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine in a variety of cell types, including cancer cells, neurons, and cardiac myocytes. DCPIB has also been shown to have potential as a therapeutic target for diseases such as cancer, stroke, and epilepsy.
属性
IUPAC Name |
4-(3,4-dichlorophenoxy)-N-prop-2-enylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c1-2-7-16-8-3-4-9-17-11-5-6-12(14)13(15)10-11/h2,5-6,10,16H,1,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNZWDVBKLDTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCCOC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dichlorophenoxy)-N-prop-2-enylbutan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4960271.png)

![diethyl [5-(3-methylphenoxy)pentyl]malonate](/img/structure/B4960282.png)
![2-chloro-N-(2-fluorophenyl)-5-[(methylsulfonyl)amino]benzamide](/img/structure/B4960285.png)


![N-[2-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B4960307.png)


![2-[5-(4-chloro-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4960324.png)
![1-[(4-chlorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960329.png)


![ethyl 2-{[(cyclohexylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4960338.png)